molecular formula C18H15F2N3O3S B2715219 2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1021050-81-6

2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2715219
CAS RN: 1021050-81-6
M. Wt: 391.39
InChI Key: XCLOIVSADHWTQS-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H15F2N3O3S and its molecular weight is 391.39. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal and Antimicrobial Applications

  • Herbicidal Activities

    Compounds with pyridazine derivatives have been studied for their herbicidal activities. For instance, a study on novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives showed significant herbicidal activities against dicotyledonous plants, with some compounds inhibiting chlorophyll at very low concentrations and exhibiting higher activities than commercial herbicides Han Xu et al., 2008.

  • Antimicrobial Activities

    The synthesis and structural analysis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have confirmed their potential in anticancer applications through in silico modeling targeting the VEGFr receptor. Such compounds, by analogy, could be explored for antimicrobial activities due to their ability to interact with biological targets Gopal Sharma et al., 2018.

Coordination Chemistry and Material Science

  • Coordination Complexes: Studies on pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity and demonstrate the impact of hydrogen bonding on self-assembly processes K. Chkirate et al., 2019. Such insights could guide the development of materials and catalysts using structurally similar compounds.

Polymer Science

  • Hybrid Network Polymers: The synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide for use in photoinitiated polymerization demonstrates the integration of specific functional groups into polymer matrices. This approach leads to improved thermal stability and robust polymer/filler networks Gonul S. Batibay et al., 2020. Similar strategies could be employed with the compound for the creation of novel polymeric materials.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-12-3-5-15(13(20)10-12)26-11-17(24)21-7-8-23-18(25)6-4-14(22-23)16-2-1-9-27-16/h1-6,9-10H,7-8,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLOIVSADHWTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

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